4-methyl-N-propylpiperazine-1-carboxamide
Description
4-Methyl-N-propylpiperazine-1-carboxamide is a piperazine-derived compound characterized by a carboxamide group at position 1 of the piperazine ring, with a methyl substituent at position 4 and a propyl chain attached to the carboxamide nitrogen. For instance, the use of n-propyl amine in reductive amination (, Scheme 1a) and carboxamide formation via propionyl chloride (, Scheme 1d) are plausible synthetic routes.
Properties
CAS No. |
348594-44-5 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
4-methyl-N-propylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-3-4-10-9(13)12-7-5-11(2)6-8-12/h3-8H2,1-2H3,(H,10,13) |
InChI Key |
FMYNCYDORCRGJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperazinecarboxamide, 4-methyl-N-propyl-(9CI) can be synthesized through a multi-step process involving the reaction of piperazine with appropriate alkylating agents. The general synthetic route involves:
Alkylation of Piperazine: Piperazine is first reacted with a methylating agent, such as methyl iodide, under basic conditions to introduce the methyl group at the 4-position.
Carbamoylation: The resulting 4-methylpiperazine is then reacted with a carbamoyl chloride derivative, such as propyl isocyanate, to form the desired 1-piperazinecarboxamide, 4-methyl-N-propyl-(9CI).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Piperazinecarboxamide, 4-methyl-N-propyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamoyl group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of 1-piperazinecarboxamide, 4-methyl-N-propyl-(9CI).
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Piperazinecarboxamide, 4-methyl-N-propyl-(9CI) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-piperazinecarboxamide, 4-methyl-N-propyl-(9CI) involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Properties of Piperazine-1-Carboxamide Derivatives
*Direct data unavailable; inferred from synthetic analogs.
Key Observations :
- Substituent Position : Para-substituted halogens (e.g., A3, A6) generally result in higher melting points compared to meta-substituted analogs (A2), likely due to improved crystalline packing .
- Aromatic vs. Aliphatic Substituents : Acetylphenyl groups () introduce steric bulk and electron-withdrawing effects, which could alter receptor binding kinetics compared to halogenated or alkylated derivatives .
Structural and Pharmacological Comparisons
Structural Conformations
- Piperazine Ring: X-ray crystallography of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () confirms a chair conformation, which is critical for stability and intermolecular interactions .
Metabolic Stability
- N-Demethylation : highlights that methyl groups on carboxamides (e.g., DIC) are susceptible to hepatic microsomal N-demethylation, producing formaldehyde and inactive metabolites. The 4-methyl group in the target compound may similarly undergo metabolism, whereas bulkier substituents (e.g., trifluoromethyl in ) resist enzymatic cleavage .
- Inductive Effects : Electron-withdrawing groups (e.g., -CF₃ in ) slow metabolism compared to electron-donating groups (e.g., -OCH₃ in ), suggesting the target compound’s methyl group may confer moderate metabolic stability .
Biological Activity
4-Methyl-N-propylpiperazine-1-carboxamide (MPPC) is a synthetic organic compound characterized by a piperazine ring with a methyl group and a propyl group. Its structure includes a carboxamide functional group that contributes to its chemical reactivity and potential biological activity. This article explores the biological activity of MPPC, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The structural formula of MPPC is represented as follows:
Key features include:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Substituents : A methyl group at the 4-position and a propyl group at the nitrogen atom.
Biological Activity Overview
Research indicates that compounds similar to MPPC exhibit various biological activities, primarily through their interactions with neurotransmitter receptors. Notable activities include:
- Receptor Binding : MPPC has been studied for its binding affinity to various receptors, including serotonin and dopamine receptors. The presence of the piperazine moiety enhances its interaction with these targets, influencing synaptic transmission and modulation.
- CXCR4 Antagonism : Studies have shown that piperazine derivatives can act as antagonists for the CXCR4 receptor, which is involved in numerous physiological processes, including immune response and cancer metastasis. MPPC's structural characteristics suggest potential efficacy in this area .
Pharmacological Profile
The pharmacological profile of MPPC can be summarized in the following table:
Case Studies and Research Findings
- CXCR4 Antagonist Development : A study identified MPPC as part of a series of piperazine derivatives designed to inhibit CXCR4 activity. The compound demonstrated significant binding affinity and selectivity compared to other tested analogs .
- Neurotransmitter Modulation : Research highlighted the role of MPPC in modulating neurotransmitter systems. It was found to influence dopaminergic signaling pathways, which may have implications for treating disorders such as schizophrenia or depression .
- Safety Profile Assessment : The safety profile of MPPC was evaluated in various assays, revealing a favorable therapeutic index with minimal off-target effects when tested against multiple receptor systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
